molecular formula C₂₁H₃₀O B1145596 α-Phenyllongifolol CAS No. 946513-19-5

α-Phenyllongifolol

Cat. No.: B1145596
CAS No.: 946513-19-5
M. Wt: 298.46
Attention: For research use only. Not for human or veterinary use.
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Description

α-Phenyllongifolol (16this compound and 16β-phenyllongifolol) is a sesquiterpene derivative derived from the oleoresin of Pinus longifolia (Himalayan pine). It is primarily recognized for its role as a non-selective inhibitor of uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B4 and UGT2B7, which are critical in drug metabolism and detoxification pathways . These enzymes catalyze glucuronidation, a Phase II metabolic reaction that enhances the water solubility of xenobiotics for excretion.

Recent studies highlight this compound’s dual inhibition of UGT2B4 and UGT2B7, with equipotent activity observed in both recombinant enzymes and human liver microsomes (HLMs) . This non-selectivity complicates its utility in reaction phenotyping but underscores its value in studying overlapping substrate specificities among UGT2B subfamily enzymes .

Properties

CAS No.

946513-19-5

Molecular Formula

C₂₁H₃₀O

Molecular Weight

298.46

Synonyms

(αR,1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-α-phenyl-1,4-methanoazulene-9-methanol

Origin of Product

United States

Comparison with Similar Compounds

Clotrimazole

Structural Features :

  • Clotrimazole is a synthetic imidazole derivative, distinct from α-Phenyllongifolol’s sesquiterpene backbone with a phenyl substituent.

Functional Comparison :

  • Selectivity : Clotrimazole is a potent and selective UGT2B4 inhibitor (IC₅₀ = 11–35 nM in HLMs ± 2% bovine serum albumin [BSA]), with >24-fold selectivity over UGT2B7 and negligible activity against UGT1A enzymes .
  • Mechanistic Insights: Unlike this compound, clotrimazole’s inhibition is minimally affected by substrate concentration or BSA-mediated binding shifts, making it a robust tool for UGT2B4-specific reaction phenotyping .

Table 1: Inhibition Profiles of this compound and Clotrimazole

Compound UGT2B4 IC₅₀ (µM) UGT2B7 IC₅₀ (µM) Selectivity Ratio (UGT2B4/UGT2B7) Key Applications
16this compound <0.1 <0.1 1:1 Study of UGT2B4/2B7 overlap
16β-Phenyllongifolol <0.1 <0.1 1:1 Dual inhibition models
Clotrimazole 0.011–0.035 >1.0 >24 UGT2B4-specific phenotyping

Fluconazole

Functional Comparison :

  • Fluconazole, another azole antifungal, inhibits UGT2B10 and UGT2B17 but lacks activity against UGT2B4/2B7 . This contrasts with this compound’s broader UGT2B4/2B7 inhibition.

Nicardipine

Functional Comparison :

  • Nicardipine, a dihydropyridine calcium channel blocker, acts as a pan-UGT inhibitor but lacks the specificity of this compound or clotrimazole .

Key Research Findings

Impact of BSA on Inhibition Potency

  • This compound’s inhibitory potency in HLMs is enhanced in the presence of 2% BSA (IC₅₀ shifts from 0.028 µM to 0.011 µM), likely due to BSA’s role in sequestering inhibitory free fatty acids released during incubation .
  • Clotrimazole’s potency remains stable across BSA conditions (IC₅₀ = 0.021–0.035 µM), reflecting its lower susceptibility to nonspecific binding .

Table 2: BSA-Dependent Inhibition Kinetics

Compound IC₅₀ (0% BSA, µM) IC₅₀ (2% BSA, µM) Fraction Unbound (fᵤ)
16this compound 0.028 0.011 0.733 (predicted)
Clotrimazole 0.035 0.021 0.328 (measured)

Structural-Activity Relationship (SAR)

  • The phenyl group in this compound is critical for UGT2B4/2B7 binding, whereas clotrimazole’s imidazole ring and chlorine substituents enhance UGT2B4 selectivity .

Practical Implications

  • Drug-Drug Interaction (DDI) Studies: this compound is unsuitable for precise reaction phenotyping due to dual UGT2B4/2B7 inhibition but valuable for probing enzyme overlap. Clotrimazole’s selectivity supports UGT2B4-specific DDI assessments .
  • Limitations : this compound’s structural complexity complicates analytical quantification, necessitating predictive modeling for fraction unbound (fᵤ) in HLMs .

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